2-(1h-Imidazol-4-yl)pyrazine dihydrochloride
CAS No.:
Cat. No.: VC16680488
Molecular Formula: C7H8Cl2N4
Molecular Weight: 219.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8Cl2N4 |
|---|---|
| Molecular Weight | 219.07 g/mol |
| IUPAC Name | 2-(1H-imidazol-5-yl)pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H6N4.2ClH/c1-2-10-6(3-8-1)7-4-9-5-11-7;;/h1-5H,(H,9,11);2*1H |
| Standard InChI Key | JAMUBLDPUFQGIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=N1)C2=CN=CN2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Comparative Properties of 2-(1H-Imidazol-4-yl)Pyrazine and Its Dihydrochloride Salt
| Property | Base Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₆N₄ | C₇H₈Cl₂N₄ |
| Molecular Weight (g/mol) | 146.15 | 219.07 |
| Solubility | Low (organic solvents) | High (aqueous solutions) |
| PubChem CID | 11651262 | Not listed |
Spectroscopic and Crystallographic Data
While crystallographic data for the dihydrochloride salt remain unreported, the base compound’s structure has been partially characterized. Computational models predict a planar geometry stabilized by intramolecular hydrogen bonding between the imidazole NH and pyrazine nitrogen . UV-Vis spectroscopy of analogous compounds shows absorption maxima near 260 nm, attributable to π→π* transitions in the aromatic systems .
Synthesis and Derivative Development
Synthetic Routes to the Base Compound
The synthesis of 2-(1H-imidazol-4-yl)pyrazine typically involves cross-coupling reactions between imidazole derivatives and halogenated pyrazines. A notable approach, adapted from the synthesis of OPC-15161 (a superoxide anion inhibitor), employs tryptophan methyl ester as a starting material . Key steps include:
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Oxidative cyclization to form the pyrazine ring.
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Selective functionalization at the 4-position of imidazole using palladium-catalyzed coupling .
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Protection/deprotection strategies to achieve regioselective methylation or hydroxylation .
For the dihydrochloride salt, the base compound is treated with hydrochloric acid under controlled conditions, followed by recrystallization to isolate the product.
Challenges in Scale-Up
Biological Activities and Mechanisms
Anti-Cancer Properties
The compound exhibits promising activity against cancer cell lines, with IC₅₀ values comparable to those of structurally related agents:
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A549 (lung cancer): ~5 µM
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MCF-7 (breast cancer): ~7 µM
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HeLa (cervical cancer): ~6 µM
Mechanistically, it interferes with DNA replication by intercalating into the minor groove, as observed in ethidium displacement assays. Additionally, it inhibits topoisomerase II, a validated oncology target.
Antimicrobial and Antifungal Effects
Imidazole-pyrazine hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The dihydrochloride form enhances membrane permeability, enabling disruption of microbial cell walls.
Pharmacological Applications and Clinical Relevance
Preclinical Drug Development
As a scaffold, 2-(1H-imidazol-4-yl)pyrazine dihydrochloride serves as a precursor for:
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Kinase inhibitors: Modifications at the pyrazine 3-position yield compounds targeting EGFR and VEGFR.
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Antimetabolites: Fluorine-substituted analogs mimic purine structures, disrupting nucleotide synthesis.
Formulation Strategies
The dihydrochloride salt’s solubility enables aqueous formulations for intravenous administration. Co-crystallization with cyclodextrins further improves bioavailability in animal models.
Future Directions and Challenges
Toxicity Profiling
Current data lack detailed toxicity assessments. Acute toxicity studies in rodents are needed to establish therapeutic indices. Preliminary data suggest a narrow safety window, with LD₅₀ values <50 mg/kg in mice.
Targeted Drug Delivery
Conjugation to monoclonal antibodies or nanoparticle carriers could enhance tumor specificity. For example, folate-linked nanoparticles increased cellular uptake in folate receptor-positive cancers by 12-fold.
Synthesis Optimization
Flow chemistry and microwave-assisted reactions may address yield limitations. A recent trial using continuous-flow hydrogenation reduced reaction times from 24 hours to 30 minutes while maintaining 85% yield .
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